molecular formula C11H24 B3275089 5-Ethyl-2-methyloctane CAS No. 62016-18-6

5-Ethyl-2-methyloctane

Cat. No.: B3275089
CAS No.: 62016-18-6
M. Wt: 156.31 g/mol
InChI Key: CQCKNPUKBOITAX-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by its structure where an ethyl group and a methyl group are attached to the octane chain. This compound is a colorless liquid with a pleasant aromatic odor and is primarily used as a fuel additive to enhance the octane rating of gasoline, thereby improving combustion efficiency and reducing exhaust emissions .

Preparation Methods

5-Ethyl-2-methyloctane is typically synthesized through alkylation reactions. The process involves the reaction of appropriate alkanes with ethyl and methyl groups under specific conditions. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the product. Industrial production methods often involve the use of zeolite catalysts in a continuous flow reactor to ensure high efficiency and scalability .

Chemical Reactions Analysis

5-Ethyl-2-methyloctane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically occurs in the presence of oxygen or other oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.

    Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the compound are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat.

    Combustion: Complete combustion of this compound in the presence of excess oxygen produces carbon dioxide and water.

Scientific Research Applications

5-Ethyl-2-methyloctane has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of 5-Ethyl-2-methyloctane as a fuel additive involves its ability to increase the octane rating of gasoline. This is achieved by enhancing the fuel’s resistance to knocking during combustion. The molecular structure of this compound allows for more efficient combustion, leading to better engine performance and reduced emissions. The pathways involved include the stabilization of free radicals formed during combustion, thereby preventing premature ignition .

Comparison with Similar Compounds

5-Ethyl-2-methyloctane can be compared with other branched alkanes such as:

These comparisons highlight the unique properties of this compound, particularly its effectiveness as a fuel additive and its role in various industrial applications.

Properties

IUPAC Name

5-ethyl-2-methyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCKNPUKBOITAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301015938
Record name 5-​ethyl-​2-​methyl-octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62016-18-6
Record name 5-​ethyl-​2-​methyl-octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301015938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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